

Application Note: Mass Spectrometry Fragmentation Analysis of 16:0-18:1 Diether PG

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Compound of Interest

Compound Name: 16:0-18:1 Diether PG

Cat. No.: B15552376

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Abstract

This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of 1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 Diether PG). Ether-linked phospholipids are of increasing interest in drug development and as biomarkers due to their enhanced stability against enzymatic degradation compared to their ester-linked counterparts. Understanding their fragmentation behavior in mass spectrometry is crucial for accurate identification and characterization. This document outlines the predicted fragmentation pathways in both positive and negative ionization modes, supported by detailed experimental protocols and data presented in a clear, tabular format. A visual representation of the fragmentation process is provided using a Graphviz diagram to facilitate comprehension.

Introduction

16:0-18:1 Diether PG is a diether phosphoglycerol containing a 16-carbon saturated alkyl chain (hexadecanyl) at the sn-1 position and an 18-carbon monounsaturated alkyl chain (octadecenyl) at the sn-2 position, linked to the glycerol backbone via ether bonds. The head group is a phosphoglycerol moiety. The chemical stability imparted by the ether linkages makes these lipids and their analogs potential therapeutic agents and important subjects of lipidomic studies.



Mass spectrometry is a powerful analytical technique for the structural elucidation of lipids. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide key information about the lipid's head group and acyl/alkyl chain composition. For diether phospholipids, the fragmentation behavior differs significantly between positive and negative ionization modes. Typically, negative ion mode provides information primarily on the head group, while positive ion mode yields characteristic fragments of the ether-linked alkyl chains. [1][2]

This application note serves as a practical guide for researchers utilizing mass spectrometry to analyze **16:0-18:1 Diether PG** and similar diether lipid species.

Predicted Mass and Molecular Formula

Attribute	Value
Full Chemical Name	1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn- glycero-3-phospho-(1'-rac-glycerol) (ammonium salt)
Molecular Formula	C40H84NO8P
Molecular Weight	738.071 g/mol
Exact Mass	737.593 Da

Experimental Protocols

This section details the recommended methodology for the mass spectrometric analysis of **16:0-18:1 Diether PG**.

Sample Preparation

- Lipid Extraction: A methyl tert-butyl ether (MTBE)-based extraction method is recommended for optimal recovery of lipids.
 - To your sample, add 200 μL of cold methanol and 800 μL of cold MTBE.
 - Vortex the mixture thoroughly.



- Add 200 μL of water to induce phase separation.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Collect the upper organic phase.
- Dry the organic phase under a stream of nitrogen or using a vacuum concentrator.
- Store the dried lipid extract at -80°C until analysis.
- Reconstitution: For analysis, reconstitute the dried lipid extract in a suitable solvent mixture, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).

Mass Spectrometry Analysis

- Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this analysis.
- Ionization Mode: Both positive and negative ion modes should be utilized to obtain comprehensive structural information.
- Infusion: Direct infusion of the reconstituted lipid sample via a syringe pump at a flow rate of 5-10 μL/min is recommended for initial characterization.
- LC-MS/MS (Optional): For complex mixtures, separation using liquid chromatography prior to mass spectrometric analysis is advised. A C8 or C18 reversed-phase column can be used.
- MS Parameters (General):

Capillary Voltage: 3.0-4.0 kV

Source Temperature: 80-120°C

Desolvation Gas Flow: 600-800 L/hr

Collision Gas: Argon



 Collision Energy: Ramped collision energies (e.g., 20-50 eV for positive mode, 30-60 eV for negative mode) should be applied to generate informative fragment ions.

Expected Fragmentation Pattern

The fragmentation of **16:0-18:1 Diether PG** is highly dependent on the ionization mode.

Negative Ion Mode Fragmentation

In negative ion mode, the deprotonated molecule [M-H]⁻ at an expected m/z of 721.58 is the primary precursor ion. Collision-induced dissociation (CID) of this ion is expected to yield fragments characteristic of the phosphoglycerol head group, with limited fragmentation of the ether-linked alkyl chains.[1][2]

Table 1: Predicted Fragment Ions of **16:0-18:1 Diether PG** in Negative Ion Mode

Predicted m/z	Ion Formula	Fragment Description
721.58	[C40H78O8P] ⁻	Deprotonated precursor molecule [M-H] ⁻
152.99	[C ₃ H ₆ O ₅ P] ⁻	Glycerol-3-phosphate fragment

Positive Ion Mode Fragmentation

In positive ion mode, both the protonated molecule [M+H]⁺ (m/z 723.60) and the sodiated adduct [M+Na]⁺ (m/z 745.58) can be observed. Fragmentation of these precursor ions provides detailed information about the two alkyl chains. The ether linkages are more susceptible to cleavage in the positive ion mode.[1][2]

Table 2: Predicted Fragment Ions of 16:0-18:1 Diether PG in Positive Ion Mode

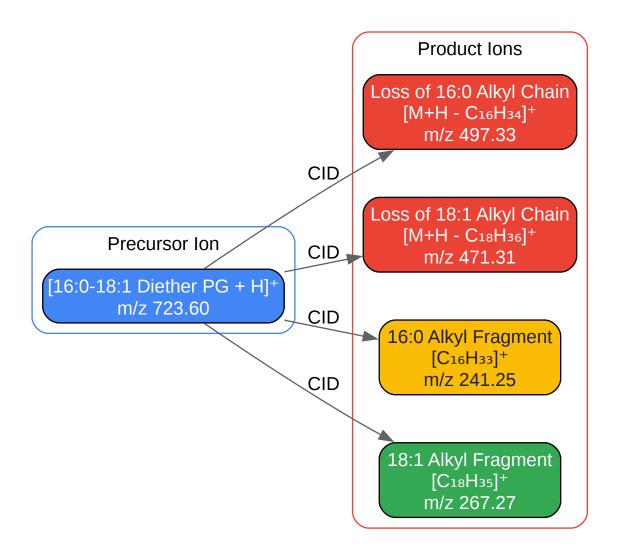


Predicted m/z	Ion Formula	Fragment Description
723.60	[C40H80O8P]+	Protonated precursor molecule [M+H]+
745.58	[C40H79NaO8P]+	Sodiated precursor molecule [M+Na]+
497.33	[C24H50O8P]+	Loss of the 16:0 alkyl chain
471.31	[C22H46O8P]+	Loss of the 18:1 alkyl chain
241.25	[C16H33] ⁺	16:0 alkyl chain fragment
267.27	[C18H35] ⁺	18:1 alkyl chain fragment

Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation pathway for the protonated **16:0-18:1 Diether PG** molecule in positive ion mode.





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Caption: Proposed fragmentation of protonated **16:0-18:1 Diether PG**.

Conclusion

The mass spectrometric analysis of **16:0-18:1 Diether PG** provides distinct fragmentation patterns in positive and negative ionization modes. Negative ion mode is useful for confirming the phosphoglycerol head group, while positive ion mode allows for the characterization of the ether-linked 16:0 and 18:1 alkyl chains. The protocols and expected fragmentation data presented in this application note provide a solid foundation for the identification and structural elucidation of this and related diether phospholipids in various research and development settings.



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